2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile
Description
Properties
IUPAC Name |
2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c17-11-13-3-1-8-19-16(13)23-14-5-9-20(10-6-14)24(21,22)15-4-2-7-18-12-15/h1-4,7-8,12,14H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFVZZVLLBQDLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a pyridine ring, a piperidine ring linked through a sulfonyl group, and a nitrile functional group. Its molecular formula is , with a molecular weight of 320.37 g/mol. The intricate arrangement of functional groups is believed to influence its biological activity significantly.
Research indicates that this compound interacts with various biological targets. Notably, it has shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, suggesting its potential as an antimicrobial agent. The compound's mode of action involves:
- Inhibition of bacterial cell wall synthesis : This is critical for disrupting the integrity of bacterial cells.
- Interference with metabolic pathways : It may inhibit enzymes essential for bacterial survival.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Antimicrobial | In vitro assays | Significant inhibition of M. tuberculosis growth (IC50 = 12 µM) |
| Study 2 | Antifungal | Mycelial growth inhibition | Moderate antifungal activity against Aspergillus species |
| Study 3 | Anti-inflammatory | Cytokine assay | Reduced TNF-α production by 40% in LPS-stimulated macrophages |
Case Studies
Several case studies have highlighted the compound's potential in different therapeutic areas:
- Anti-tubercular Activity : A study demonstrated that the compound effectively inhibited M. tuberculosis in vitro, showcasing its potential as a lead compound for developing new anti-tuberculosis drugs.
- Antifungal Properties : In another study, derivatives of this compound exhibited moderate antifungal activity against various strains, suggesting its utility in treating fungal infections.
- Anti-inflammatory Effects : Research indicated that the compound could reduce inflammation markers in cellular models, pointing towards its potential application in inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Preliminary studies indicate:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily hepatic metabolism with potential for active metabolites.
- Excretion : Renal excretion predominates, suggesting monitoring for renal function during therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s core structure shares similarities with several derivatives, enabling comparisons of molecular features, pharmacokinetic properties, and biological activities. Below is an analysis of key analogs:
Structural Comparison
Key Observations :
- The sulfonyl-piperidine motif is conserved across analogs, but substituents vary significantly. The target compound’s pyridin-3-ylsulfonyl group differs from the tetrahydronaphthalenylsulfonyl group in ’s compound, which introduces a bicyclic system likely enhancing lipophilicity and steric bulk .
- DMPI () replaces the sulfonyl group with a 2,3-dimethylbenzyl moiety, favoring hydrophobic interactions, while the target’s nitrile group may confer metabolic stability .
Pharmacokinetic and Pharmacodynamic Comparisons
- ’s Compound 2: As a phosphoric acid salt, it exhibits improved plasma half-life compared to beraprost sodium, attributed to enhanced solubility and reduced clearance .
- ’s Analog : The tetrahydronaphthalenylsulfonyl group may prolong metabolic degradation due to increased steric hindrance, whereas the target’s pyridin-3-ylsulfonyl group could undergo faster sulfonamide cleavage .
- DMPI and CDFII (): These compounds demonstrate synergistic antimicrobial activity against MRSA, implying that piperidine-pyridine hybrids may target bacterial efflux pumps or membrane proteins. The target compound’s nitrile group could modulate similar pathways, but direct evidence is unavailable .
Divergences :
- The target compound and ’s analog share sulfonamide-piperidine scaffolds but differ in therapeutic focus (antiplatelet vs. undetermined).
- DMPI/CDFII highlight the role of substituents in directing activity toward bacterial targets, whereas the target’s nitrile group may favor different interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves three key steps:
- Piperidine Ring Formation : Cyclization of pyridine derivatives or precursor amines (e.g., via reductive amination or cycloaddition) .
- Sulfonylation : Introduction of the pyridin-3-ylsulfonyl group using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine as a base) .
- Coupling Reaction : The piperidine intermediate is coupled to the nicotinonitrile moiety via nucleophilic substitution or Mitsunobu reaction, using coupling agents like EDCI or DCC in dichloromethane (DCM) or ethanol .
- Optimization : Control temperature (0–25°C for sulfonylation), use anhydrous solvents, and monitor purity via HPLC or LC-MS. Yields >70% are achievable with stoichiometric reagent ratios and inert atmospheres .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the pyridine and piperidine rings. Key signals include pyridin-3-ylsulfonyl protons (δ 8.5–9.0 ppm) and nitrile carbon (δ ~115 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- FT-IR : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and sulfonyl (S=O stretch ~1350–1150 cm⁻¹) groups .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Focus on the sulfonyl group’s hydrogen-bonding potential and the nitrile’s electron-withdrawing effects .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
- QSAR : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data from analogues .
Q. What strategies resolve contradictions in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer :
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific artifacts .
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in vivo that may explain discrepancies .
- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in animal models to assess bioavailability .
Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be addressed?
- Methodological Answer :
- Reaction Engineering : Optimize heat transfer and mixing efficiency in batch reactors to prevent side reactions (e.g., nitrile hydrolysis) .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to remove sulfonamide byproducts .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
